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Compound of Interest

Compound Name:
N-(2-Methoxyphenyl)-3-

oxobutanamide

Cat. No.: B159699 Get Quote

This technical guide provides a comprehensive overview of the spectroscopic data for N-(2-
Methoxyphenyl)-3-oxobutanamide, a key chemical intermediate. The information presented

is intended for researchers, scientists, and professionals in the field of drug development and

chemical synthesis to facilitate structural elucidation, purity assessment, and quality control.

While a complete set of experimentally validated spectra from a single source is not publicly

available, this document compiles predicted data and established methodologies for analogous

compounds to offer a reliable spectroscopic profile.

Chemical Structure and Functional Groups
The structure of N-(2-Methoxyphenyl)-3-oxobutanamide comprises several key functional

groups that give rise to its characteristic spectroscopic signatures. The diagram below

highlights the amide, keto, aryl, and methoxy moieties, which are central to the interpretation of

its NMR, IR, and MS spectra.
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Caption: Chemical structure of N-(2-Methoxyphenyl)-3-oxobutanamide with key functional

groups highlighted.

Spectroscopic Data Summary
The following tables present a consolidated view of the predicted and expected spectroscopic

data for N-(2-Methoxyphenyl)-3-oxobutanamide.

Table 1: Predicted ¹H NMR Data
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assigned Protons

~10.2 Singlet 1H N-H (amide)

8.2 - 6.8 Multiplet 4H Ar-H (aromatic)

~3.9 Singlet 3H O-CH₃ (methoxy)

~3.6 Singlet 2H
-CO-CH₂-CO-

(methylene)

~2.3 Singlet 3H -CO-CH₃ (methyl)

Disclaimer: These are

predicted chemical

shifts. Actual

experimental values

may vary based on

solvent and other

experimental

parameters.

Table 2: Predicted ¹³C NMR Data
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Chemical Shift (δ, ppm) Assigned Carbon

~204 C=O (ketone)

~164 C=O (amide)

~148 Ar-C (C-O)

~127 Ar-C (C-N)

~124 Ar-CH

~121 Ar-CH

~120 Ar-CH

~111 Ar-CH

~56 O-CH₃

~50 -CO-CH₂-CO-

~30 -CO-CH₃

Disclaimer: These are predicted chemical shifts

and are subject to experimental variations.

Table 3: Expected Infrared (IR) Spectroscopy Absorption Bands
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Wavenumber (cm⁻¹) Vibrational Mode Functional Group

3300 - 3200 N-H Stretch Secondary Amide

3100 - 3000 C-H Stretch Aromatic

3000 - 2850 C-H Stretch Aliphatic

~1720 C=O Stretch Ketone

~1660 C=O Stretch Amide I

~1600, ~1480 C=C Stretch Aromatic Ring

~1540 N-H Bend Amide II

~1250 C-O Stretch Aryl Ether

Table 4: Predicted High-Resolution Mass Spectrometry (HRMS) Data

Adduct Ion Predicted m/z

[M+H]⁺ 208.09682

[M+Na]⁺ 230.07876

[M-H]⁻ 206.08226

Source: Predicted data based on the molecular

formula C₁₁H₁₃NO₃.[1]

Experimental Protocols
The following are representative experimental procedures for acquiring spectroscopic data for

N-(2-Methoxyphenyl)-3-oxobutanamide, based on standard laboratory practices for similar

small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy A solution of N-(2-Methoxyphenyl)-3-
oxobutanamide (10-20 mg) in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆, 0.6 mL)

is prepared in a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400 MHz or

higher field spectrometer. For ¹H NMR, typically 16 to 32 scans are acquired with a relaxation

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://pubchemlite.lcsb.uni.lu/e/compound/7078
https://www.benchchem.com/product/b159699?utm_src=pdf-body
https://www.benchchem.com/product/b159699?utm_src=pdf-body
https://www.benchchem.com/product/b159699?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b159699?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


delay of 1 second. For ¹³C NMR, a proton-decoupled experiment is performed with 1024 to

4096 scans and a relaxation delay of 2 seconds. Chemical shifts are referenced to the residual

solvent signal.

Infrared (IR) Spectroscopy The IR spectrum is typically recorded using a Fourier-transform

infrared (FT-IR) spectrometer equipped with an attenuated total reflectance (ATR) accessory. A

small amount of the solid sample is placed directly onto the ATR crystal, and the spectrum is

acquired over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS) High-resolution mass spectra are obtained using an electrospray

ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer. The sample

is dissolved in a suitable solvent like methanol or acetonitrile and introduced into the mass

spectrometer via direct infusion or after separation by ultra-high-performance liquid

chromatography (UPLC). Data is acquired in both positive and negative ion modes to observe

different adduct ions.

Visualizations
Workflow for Spectroscopic Analysis

The diagram below outlines the standard workflow for the spectroscopic characterization of a

synthesized compound like N-(2-Methoxyphenyl)-3-oxobutanamide.
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General Workflow for Spectroscopic Analysis
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Caption: A flowchart illustrating the general workflow for spectroscopic analysis of a

synthesized compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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